2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate
Overview
Description
2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate is a chemical compound with the molecular formula C18H19ClN2O4 and a molecular weight of 362.80700 . This compound is known for its unique structure, which includes an ethoxyethyl group, a chlorophenyl group, and a carbamoylamino group attached to a benzoate core .
Preparation Methods
The synthesis of 2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate can be achieved through various synthetic routes. One common method involves the reaction of 3-amino benzoic acid with 4-chlorophenyl isocyanate to form the intermediate 3-[(4-chlorophenyl)carbamoylamino]benzoic acid. This intermediate is then esterified with 2-ethoxyethanol in the presence of a suitable catalyst to yield the final product .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate can be compared with other similar compounds, such as:
2-Ethoxyethyl 3-[(2-chlorophenyl)carbamoylamino]benzoate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
2-Ethoxyethyl 3-[(4-fluorophenyl)carbamoylamino]benzoate: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-2-24-10-11-25-17(22)13-4-3-5-16(12-13)21-18(23)20-15-8-6-14(19)7-9-15/h3-9,12H,2,10-11H2,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDWYRQUJZAADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364428 | |
Record name | 2-ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6112-28-3 | |
Record name | 2-ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.